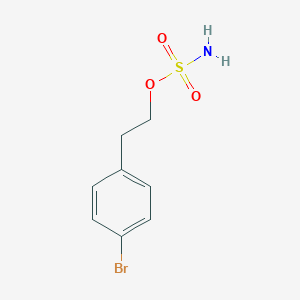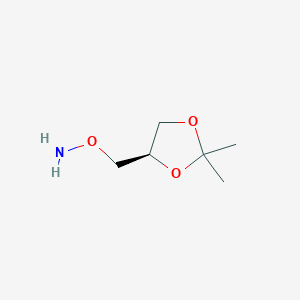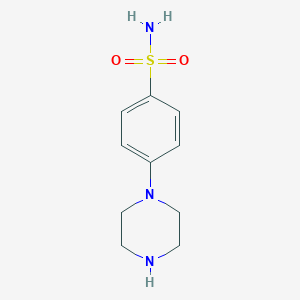
4-(Pyridin-3-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-3-yl)but-3-yn-2-ol is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a member of the alkyne family and has a pyridine ring attached to it.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-ol is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It also has the ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It also has antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Pyridin-3-yl)but-3-yn-2-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it can be difficult to work with due to its high reactivity and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, this compound is a compound that has attracted the attention of researchers due to its potential applications in various fields. Its unique structure and properties make it an attractive compound for scientific research. While there is still much to be learned about this compound, it has already shown promise in the treatment of various diseases and has potential for future applications.
Synthesemethoden
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-ol involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base catalyst. The reaction yields the desired compound in good yields and high purity. This method has been optimized for large-scale production and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
The unique structure of 4-(Pyridin-3-yl)but-3-yn-2-ol makes it an attractive compound for scientific research. It has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
114880-33-0 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4-pyridin-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,1H3 |
InChI-Schlüssel |
QJZZXSSSVBGSGS-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CN=CC=C1)O |
Kanonische SMILES |
CC(C#CC1=CN=CC=C1)O |
Synonyme |
3-Butyn-2-ol, 4-(3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
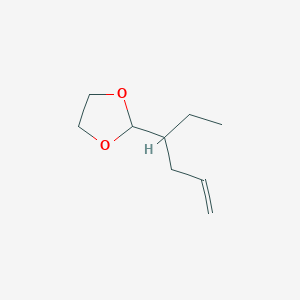


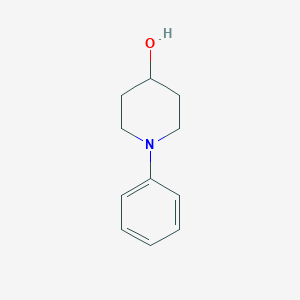

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
